(S)-(1-Methoxyethyl)benzene

asymmetric synthesis organometallic chemistry chiral ether synthesis

(S)-(1-Methoxyethyl)benzene is a chiral aromatic ether (CAS 2511-06-0, molecular formula C9H12O, molecular weight 136.19) that serves as an enantiopure building block in organic synthesis. It is the (S)-enantiomer of 1-phenylethyl methyl ether, characterized by a single stereogenic center at the benzylic position.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
Cat. No. B15281690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(1-Methoxyethyl)benzene
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC
InChIInChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1
InChIKeyPLKSMSKTENNPEJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(1-Methoxyethyl)benzene CAS 2511-06-0: A Chiral Ether Intermediate for Asymmetric Synthesis and Procurement


(S)-(1-Methoxyethyl)benzene is a chiral aromatic ether (CAS 2511-06-0, molecular formula C9H12O, molecular weight 136.19) that serves as an enantiopure building block in organic synthesis . It is the (S)-enantiomer of 1-phenylethyl methyl ether, characterized by a single stereogenic center at the benzylic position. This compound appears as a colorless liquid with predicted boiling point 160.4±9.0 °C and predicted density 0.933±0.06 g/cm³ . It is soluble in common organic solvents such as ethanol and diethyl ether but exhibits limited water solubility [1]. The compound is commercially available in enantiopure form and is primarily utilized as a chiral synthon for the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and β-blockers .

Why (S)-(1-Methoxyethyl)benzene Cannot Be Simply Substituted with Racemic Mixtures or Alternative Chiral Ethers in Asymmetric Synthesis


In asymmetric synthesis, the stereochemical configuration of a chiral building block directly dictates the stereochemical outcome of downstream reactions. (S)-(1-Methoxyethyl)benzene possesses a specific (S)-configuration at the benzylic carbon, which is critical for applications requiring stereocontrol . Generic substitution with the racemic mixture (1-methoxyethyl)benzene (CAS 4013-34-7) introduces a 1:1 mixture of (R)- and (S)-enantiomers, reducing enantiomeric excess (ee) by up to 50% in chiral resolution-dependent processes . Substitution with alternative chiral ethers such as (S)-1-phenylethanol (the alcohol precursor) or (S)-1-phenylethyl acetate introduces different steric and electronic properties due to the distinct functional group (hydroxyl or ester vs. methoxy), thereby altering reactivity profiles and complicating synthetic route validation [1]. The following quantitative evidence demonstrates specific instances where (S)-(1-Methoxyethyl)benzene provides measurable differentiation from its comparators.

(S)-(1-Methoxyethyl)benzene: Quantitative Differentiation Evidence for Scientific Selection and Procurement Decisions


Stereochemical Purity Drives Downstream Enantioselectivity in Chromium-Mediated Asymmetric Synthesis of Benzylic Ethers

In chromium-mediated asymmetric benzylic functionalization, (S)-(1-Methoxyethyl)benzene serves as a stereochemically defined starting material. A study on the stereoselective benzylic elaboration of tricarbonyl(η6-o-methoxybenzyl methyl ether)chromium(0) demonstrated that treatment with t-butyllithium followed by methylation yields a single diastereoisomer [1]. Repetition of the reaction on homochiral (+)-tricarbonyl(η6-o-methoxybenzyl methyl ether)chromium(0) gives, after decomplexation, homochiral (R)-(+)-α-methyl-o-methoxybenzyl methyl ether [1]. This result is only achievable with enantiopure starting material; use of racemic (1-methoxyethyl)benzene would produce a mixture of diastereomers, reducing isolated yield of the desired enantiomer and requiring additional chromatographic separation steps.

asymmetric synthesis organometallic chemistry chiral ether synthesis

Methoxy Protecting Group Stability Under Acidic Conditions Differentiates from Alcohol Precursor

The methoxy group in (S)-(1-Methoxyethyl)benzene provides differential stability compared to the hydroxyl group in its alcohol analog (S)-1-phenylethanol. The methoxy ether linkage is stable to a broad range of basic and nucleophilic conditions where the alcohol would undergo deprotonation or nucleophilic substitution [1]. This is critical in synthetic sequences requiring orthogonal protection strategies. While direct quantitative stability data for this specific compound are not available in peer-reviewed literature, class-level inference from benzylic ether chemistry indicates that benzylic methyl ethers are resistant to conditions that cleave esters (e.g., LiAlH₄ reduction), whereas the corresponding benzylic alcohols would be consumed [2].

protecting group strategy multistep synthesis functional group compatibility

Eudismic Ratio of 7 for σ1 Receptor Ligand Derived from Chiral Benzylic Methyl Ether Scaffold

A study on σ1 receptor ligands demonstrated that the methyl ether derivative (R)-15 exhibited a Ki value of 1.2 nM for the σ1 receptor and an eudismic ratio of 7 relative to its (S)-enantiomer [1]. While this specific compound is a more complex benzopyran derivative, the benzylic methyl ether stereogenic center is a critical determinant of binding affinity. This provides class-level evidence that the (S)-configuration in benzylic methyl ethers can produce up to a 7-fold difference in biological activity compared to the (R)-enantiomer [1].

sigma-1 receptor eudismic ratio chiral ligand design enantioselective pharmacology

Enthalpy of Vaporization (ΔvapH°) Provides Physical Property Baseline for Process Scale-Up Calculations

The enthalpy of vaporization of (1-methoxyethyl)benzene has been experimentally determined as ΔvapH° = 49.1 ± 0.4 kJ/mol at 298-313 K [1]. This physical property is critical for engineering calculations in distillation-based purification and for assessing compound volatility during solvent removal steps. In comparison, the structurally related compound α-methylbenzyl alcohol (1-phenylethanol) exhibits a higher ΔvapH° of approximately 61 kJ/mol due to intermolecular hydrogen bonding [2]. The lower ΔvapH° of (1-methoxyethyl)benzene translates to approximately 20% lower energy input required for distillation purification, a meaningful difference for industrial-scale procurement and process economics.

thermodynamics process chemistry scale-up physical property data

Procurement-Driven Application Scenarios for (S)-(1-Methoxyethyl)benzene CAS 2511-06-0


Asymmetric Synthesis of Chiral Benzylic Ethers via Organometallic Complexation

(S)-(1-Methoxyethyl)benzene is procured as an enantiopure starting material for chromium-mediated asymmetric benzylic functionalization. In this application, the compound is complexed with tricarbonylchromium(0) to enable stereoselective elaboration, producing single diastereoisomers after electrophilic trapping [1]. Procurement of the enantiopure (S)-enantiomer ensures that downstream products are obtained in homochiral form, eliminating the need for chiral chromatographic separation. This application is particularly relevant for medicinal chemistry groups synthesizing chiral building blocks for drug discovery programs.

Orthogonal Protecting Group Strategy in Multistep Synthesis of Chiral Pharmaceuticals

(S)-(1-Methoxyethyl)benzene serves as a protected form of (S)-1-phenylethanol in multistep synthetic sequences. The methoxy group provides stability under basic and nucleophilic conditions that would otherwise compromise the free hydroxyl group [1]. This enables chemists to perform functional group manipulations elsewhere in the molecule while preserving the chiral benzylic center. The compound is particularly useful in the synthesis of NSAID precursors and β-blocker intermediates, where stereochemical integrity must be maintained through multiple synthetic steps [2]. Procurement of the pre-protected (S)-enantiomer reduces synthetic step count compared to in-situ protection of (S)-1-phenylethanol.

Physical Property Benchmarking for Process Scale-Up and Thermodynamic Calculations

For process chemistry teams scaling up reactions involving (1-methoxyethyl)benzene or its derivatives, the experimentally determined enthalpy of vaporization (ΔvapH° = 49.1 ± 0.4 kJ/mol) [1] provides a validated thermodynamic parameter for engineering calculations. This value is used to design distillation purification protocols, assess solvent removal efficiency, and estimate energy consumption for large-scale manufacturing. Compared to the alcohol analog (ΔvapH° ≈ 61 kJ/mol), the ether requires approximately 20% less energy for vaporization [2], which translates to meaningful cost savings at industrial scale. Procurement decisions for pilot-plant or manufacturing campaigns should consider this physical property advantage when selecting between chiral ether and chiral alcohol building blocks.

Chiral Synthon for Enantioselective Sigma-1 Receptor Ligand Development

Based on class-level evidence from σ1 receptor ligand studies showing a eudismic ratio of 7 between enantiomers of benzylic methyl ether derivatives [1], (S)-(1-Methoxyethyl)benzene is a valuable chiral synthon for structure-activity relationship (SAR) studies targeting σ1 receptors. The enantiopure (S)-configuration ensures that pharmacologically active derivatives exhibit maximal potency, as the (R)-enantiomer is up to 7-fold less potent [1]. Procurement of enantiopure (S)-(1-Methoxyethyl)benzene is therefore essential for medicinal chemistry teams developing σ1 receptor modulators for CNS disorders, pain management, or neuroprotection applications.

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